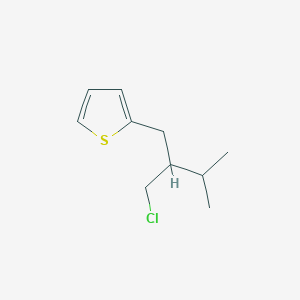

2-(2-(Chloromethyl)-3-methylbutyl)thiophene

Description

Properties

Molecular Formula |

C10H15ClS |

|---|---|

Molecular Weight |

202.74 g/mol |

IUPAC Name |

2-[2-(chloromethyl)-3-methylbutyl]thiophene |

InChI |

InChI=1S/C10H15ClS/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 |

InChI Key |

ZUUJVITYXUBMLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1=CC=CS1)CCl |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of Thiophene

The most common and direct approach involves the chloromethylation of thiophene, which introduces the chloromethyl group at the 2-position of the thiophene ring. This method is extensively documented in patent literature and research articles, emphasizing the use of formaldehyde and hydrochloric acid or hydrogen chloride gas as chloromethylating agents.

- Reagents: Formaldehyde (or paraformaldehyde), concentrated hydrochloric acid or hydrogen chloride gas, thiophene.

- Reaction Conditions:

- Temperature range typically between $$0^\circ C$$ and $$20^\circ C$$, with the most favorable being $$0^\circ C$$ to $$10^\circ C$$ to control reaction rate and selectivity.

- Molar ratios of reagents are crucial; a typical molar ratio of thiophene to keto-compound (formaldehyde source) is 1:2.6 for optimal yield.

- Procedure:

- Thiophene is mixed with the keto-containing compound (formaldehyde or paraformaldehyde).

- The mixture is added to concentrated hydrochloric acid or saturated with hydrogen chloride gas.

- Formaldehyde is introduced, and the reaction proceeds with stirring under controlled temperature.

- Outcome:

- The chloromethylated thiophene is obtained predominantly as 2-chloromethylthiophene, with impurities such as 2,5-dichloromethylthiophene and bis-thienyl-methanes, which can be separated via distillation or chromatography.

- The process yields approximately 81% of crude 2-chloromethylthiophene, which can be purified further by washing with potassium carbonate solution to neutralize acids and remove unreacted thiophene and side-products.

Use of Formaldehyde and Hydrochloric Acid or Hydrogen Chloride Gas

The chloromethylation can be carried out using formaldehyde in combination with concentrated hydrochloric acid or hydrogen chloride gas, often in the presence of catalysts or phase transfer agents such as tetrabutylammonium halides.

- Addition of thiophene to acid-formaldehyde mixture:

- Thiophene is mixed with formaldehyde and added to the acid mixture, then HCl gas is bubbled through.

- Saturation of thiophene with HCl:

- Thiophene is saturated with HCl, then formaldehyde is added, facilitating the chloromethylation at low temperatures.

- Temperature maintained between $$0^\circ C$$ and $$10^\circ C$$ to minimize side reactions and polymerization.

- Molar ratios are adjusted to favor mono-chloromethylation, typically with a slight excess of formaldehyde.

- Suitable for large-scale production due to straightforward operation.

- Minimizes side-product formation when carefully controlled.

Isolation and Purification

Post-reaction, the crude product undergoes purification steps:

- Neutralization: Reaction mixture is neutralized with potassium carbonate or similar bases.

- Extraction: Organic phase containing the chloromethylated thiophene is separated.

- Distillation: The product is purified by distillation, often under reduced pressure, to obtain high-purity 2-(2-(Chloromethyl)-3-methylbutyl)thiophene.

- Additional Purification: Recrystallization or chromatography can be employed to remove residual impurities.

Alternative Synthetic Routes

While the primary method involves direct chloromethylation, alternative routes include:

- Multi-step Synthesis:

- Starting from substituted thiophenes, functional group transformations such as alkylation or cross-coupling reactions can be employed to introduce the chloromethyl group.

- Use of Organometallic Reagents:

- Grignard reagents or lithiation strategies can be used to functionalize thiophene derivatives, followed by chlorination.

Summary of Key Parameters

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Temperature | $$0^\circ C$$ to $$20^\circ C$$ | Most advantageous between $$0^\circ C$$ and $$10^\circ C$$ |

| Reagents | Formaldehyde, concentrated HCl or HCl gas | Formaldehyde source can be paraformaldehyde |

| Molar Ratio | Thiophene:formaldehyde = 1:2.0–2.6 | Most preferred ratio is 1:2.6 |

| Yield | Up to 81% for crude product | Purification enhances purity |

Notes and Considerations

- Impurities: Side products such as 2,5-dichloromethylthiophene and bis-thienyl-methanes are common, requiring purification.

- Reaction Control: Strict temperature regulation and reagent ratios are essential to maximize yield and minimize by-products.

- Safety: Use of concentrated acids and formaldehyde necessitates proper handling and safety protocols.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Chloromethyl)-3-methylbutyl)thiophene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Halogenated thiophenes can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .

Scientific Research Applications

2-(2-(Chloromethyl)-3-methylbutyl)thiophene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-(Chloromethyl)-3-methylbutyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can lead to their use as anesthetics . Additionally, these compounds can inhibit certain enzymes, contributing to their anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The chloromethyl group's placement (on the thiophene ring vs. an alkyl chain) significantly impacts reactivity. For example, 2-chloro-3-(chloromethyl)thiophene exhibits higher electrophilicity due to direct attachment to the aromatic ring , whereas 2-(2-(chloromethyl)-3-methylbutyl)thiophene’s branched chain may enhance lipophilicity for membrane permeability .

- Synthetic Routes : Natural products (e.g., from Pluchea indica) often require laborious isolation , while synthetic analogs (e.g., 3-(4-(chloromethyl)phenyl)thiophene) leverage Pd-catalyzed cross-coupling for scalability .

Electronic and Functional Properties

- Electron-Withdrawing Effects: Chloromethyl groups (-CH₂Cl) exhibit moderate electron-withdrawing character, polarizing the thiophene ring. This is less pronounced than in compounds like 2-Amino-3-(2-chlorobenzoyl)thiophene, where the chlorobenzoyl group strongly deactivates the ring .

- Synthetic derivatives like 2-chloro-3-(chloromethyl)thiophene are precursors to antifungal agents (e.g., Tioconazole) .

Biological Activity

2-(2-(Chloromethyl)-3-methylbutyl)thiophene is a thiophene derivative characterized by a chloromethyl group and a branched alkyl chain. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-(Chloromethyl)-3-methylbutyl)thiophene is . The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical transformations. The thiophene ring contributes to its aromatic properties and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that several thiophene compounds exhibit significant antibacterial and antifungal activities. Specifically, 2-(2-(Chloromethyl)-3-methylbutyl)thiophene has been investigated for its ability to inhibit the growth of various pathogens.

- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with essential metabolic processes within the cells. Thiophenes can interact with nucleic acids and proteins, leading to cell death or inhibition of growth.

Case Studies

- Antibacterial Activity : A study evaluated the effectiveness of 2-(2-(Chloromethyl)-3-methylbutyl)thiophene against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Antifungal Activity : Another investigation focused on the antifungal properties against common fungal strains such as Candida albicans . The compound demonstrated significant antifungal activity, particularly at higher concentrations, suggesting potential use in treating fungal infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(2-(Chloromethyl)-3-methylbutyl)thiophene, a comparison with structurally similar thiophenes is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chlorothiophene | Chlorine substituent on thiophene | Simpler structure; used as a starting material |

| 3-Methylthiophene | Methyl group at position three | Exhibits different electronic properties |

| 5-Bromo-2-thiophenecarboxaldehyde | Bromo and aldehyde substituents | Used in synthesis of complex organic molecules |

| 2-Methoxy-3-methylthiophene | Methoxy substituent | Potentially different solubility and reactivity |

This table highlights how variations in substituents can influence biological activity and chemical behavior.

Synthesis Methods

The synthesis of 2-(2-(Chloromethyl)-3-methylbutyl)thiophene can be achieved through several methods, including:

- Nucleophilic Substitution : Utilizing chloromethyl derivatives in reactions with thiophene.

- Rearrangement Reactions : Modifying existing thiophenes to introduce the chloromethyl group.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-(Chloromethyl)-3-methylbutyl)thiophene, and how do reaction conditions influence yield?

The synthesis typically involves chloromethylation of thiophene derivatives under acidic conditions (HCl) using formaldehyde as a methylene source. For example, chloromethylation of thiophene analogs proceeds via electrophilic substitution, yielding ~40–41% isolated product under optimized conditions . Key factors include solvent choice (e.g., CH₂Cl₂ for inertness), temperature control (reflux conditions), and catalyst selection. Variations in anhydride coupling agents (e.g., succinic anhydride) can modify side-chain functionalization .

Q. How is the purity and structural integrity of 2-(2-(Chloromethyl)-3-methylbutyl)thiophene validated in academic research?

Characterization relies on multi-modal analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., chloromethyl group at C2) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and 600–700 cm⁻¹ (C-Cl) validate functional groups .

- HPLC/LC-MS : Reverse-phase HPLC (MeCN:H₂O gradients) ensures >95% purity, while HRMS confirms molecular weight .

Q. What are the primary reaction pathways for modifying 2-(2-(Chloromethyl)-3-methylbutyl)thiophene in organic synthesis?

The chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols) and oxidation to sulfoxides/sulfones. For example, reaction with succinic anhydride forms acylated derivatives, useful in drug discovery . Oxidation with mCPBA yields sulfone derivatives, which are critical in material science .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for chloromethylation of thiophene derivatives?

Discrepancies in yields (e.g., 40–67% ) arise from variables like:

- Acid Catalyst Concentration : Excess HCl may promote side reactions (e.g., polymerization).

- Temperature Control : Inconsistent reflux conditions affect electrophilic substitution efficiency.

- Workup Protocols : Differences in purification (e.g., recrystallization vs. HPLC) impact isolated yields. Systematic optimization using design-of-experiments (DoE) is recommended .

Q. What strategies optimize the regioselectivity of functionalization in 2-(2-(Chloromethyl)-3-methylbutyl)thiophene derivatives?

Regioselectivity is controlled by:

- Steric Effects : Bulky substituents at C3 (e.g., tert-butyl) direct reactions to C2 .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilic substitution at adjacent positions .

- Catalytic Systems : Lewis acids (e.g., ZnCl₂) can modulate reactivity in Friedel-Crafts acylations .

Q. What are the challenges in assessing the biological activity of 2-(2-(Chloromethyl)-3-methylbutyl)thiophene derivatives, and how are they addressed?

Key challenges include:

- Cytotoxicity : Chloromethyl groups may exhibit nonspecific reactivity, requiring cytotoxicity assays (e.g., MTT) early in screening .

- Solubility : Hydrophobic derivatives require formulation aids (e.g., DMSO/PBS mixtures) for in vitro testing .

- Mechanistic Studies : Target engagement is validated via enzyme inhibition assays (e.g., MIC for antibacterials) and molecular docking .

Methodological Tables

Q. Table 1. Representative Synthetic Conditions for Derivatives

| Derivative | Reagents/Conditions | Yield | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| Acylated analog | Succinic anhydride, CH₂Cl₂, reflux | 67% | ¹H NMR, IR, HPLC | |

| Sulfone derivative | mCPBA, CH₂Cl₂, 0°C → rt | 55% | ¹³C NMR, HRMS | |

| Nitrile-substituted | KCN, DMF, 80°C | 48% | LC-MS, X-ray diffraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.